4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a synthetic amino acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withReceptor-type tyrosine-protein phosphatase beta .
Mode of Action
It is known that tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids . The synthesis of dipeptides is a crucial biochemical pathway in the body, as these small proteins play various roles, including acting as building blocks for larger proteins.
Pharmacokinetics
For instance, how well it is absorbed in the digestive tract, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its bioavailability .
Result of Action
The result of the compound’s action would depend on its specific interactions with its target. In the case of dipeptide synthesis, the compound could contribute to the production of these small proteins, which could have various effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, often involves the use of continuous flow reactors to optimize reaction conditions and improve yield . The use of di-tert-butyl pyrocarbonate as a reagent has been shown to be effective in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the formation of free amines .
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function by serving as a precursor for peptide synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid can be compared with other Boc-protected amino acids, such as:
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Another Boc-protected amino acid derivative used in peptide synthesis.
4-((tert-Butoxycarbonyl)amino)butanoic acid: A similar compound with a slightly different structure, also used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and functionalization, making it a valuable tool in medicinal chemistry and peptide synthesis.
Properties
IUPAC Name |
(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQOCUSTNGBFJL-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180913-22-8 | |
Record name | (2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.